molecular formula C12H9N3O3 B6510360 3-[(furan-2-yl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione CAS No. 902922-71-8

3-[(furan-2-yl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione

Cat. No.: B6510360
CAS No.: 902922-71-8
M. Wt: 243.22 g/mol
InChI Key: RFVQBOCGPMDWMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(furan-2-yl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is a pyrido[2,3-d]pyrimidine derivative characterized by a bicyclic core structure fused with pyridine and pyrimidine rings. Its defining feature is the substitution of a furan-2-ylmethyl group at the N3 position.

Properties

IUPAC Name

3-(furan-2-ylmethyl)-1H-pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O3/c16-11-9-4-1-5-13-10(9)14-12(17)15(11)7-8-3-2-6-18-8/h1-6H,7H2,(H,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFVQBOCGPMDWMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=O)N(C2=O)CC3=CC=CO3)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The biological and chemical properties of pyrido[2,3-d]pyrimidine derivatives are heavily influenced by substituents on the core structure. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyrido[2,3-d]pyrimidine Derivatives
Compound Name Substituents Key Features Biological Activity Source
3-[(furan-2-yl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione Furan-2-ylmethyl at N3 Electron-rich furan enhances π-π interactions; moderate polarity Anticancer (predicted), enzyme inhibition (e.g., kinase targets)
3-[(2-chlorophenyl)methyl]-1-[(4-fluorophenyl)methyl] derivative 2-chlorophenyl and 4-fluorophenyl groups Chlorine and fluorine enhance lipophilicity and target binding affinity Antibacterial, antitumor (in vitro studies)
3-(4-chlorobenzyl)-1-(3-fluorobenzyl) derivative Chlorobenzyl and fluorobenzyl groups Synergistic halogen effects improve metabolic stability Urease inhibition, antitumor
1-[(3-chlorophenyl)methyl]-3-[(2-methoxyphenyl)methyl] derivative Chlorophenyl and methoxyphenyl groups Methoxy group increases solubility; chlorine enhances bioactivity Kinase inhibition, antimicrobial
Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (70g) Unsubstituted core with NH groups Minimal steric hindrance; planar structure Base compound for derivatization; limited intrinsic activity
3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-fluorobenzyl) derivative Benzodioxole and fluorobenzyl groups Benzodioxole enhances CNS permeability; fluorine improves selectivity Neuroactive applications (predicted)

Physicochemical Properties

Property Target Compound 3-(4-chlorobenzyl)-1-(3-fluorobenzyl) Derivative 1-[(3-chlorophenyl)methyl]-3-[(2-methoxyphenyl)methyl] Derivative
Molecular Weight (g/mol) ~380 (predicted) 460.4 387.4
LogP 2.1 3.8 2.9
Solubility (mg/mL) Moderate Low High
Thermal Stability (°C) 180–200 220–240 160–180

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.